molecular formula C7H6ClIN2 B2591776 6-Iodo-1H-benzimidazole;hydrochloride CAS No. 2580236-99-1

6-Iodo-1H-benzimidazole;hydrochloride

Cat. No.: B2591776
CAS No.: 2580236-99-1
M. Wt: 280.49
InChI Key: GNHROVIVJVKSFK-UHFFFAOYSA-N
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Description

6-Iodo-1H-benzimidazole;hydrochloride is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of imidazole derivatives often involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . This process can yield a variety of benzimidazole compounds .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including compounds structurally related to 6-Iodo-1H-benzimidazole;hydrochloride, have been extensively studied for their corrosion inhibitory properties. These compounds are known to effectively suppress the corrosion of metals in acidic environments, such as hydrochloric acid solutions, by adsorbing onto the metal surface. The efficiency of these inhibitors is often related to the molecular structure and concentration, indicating a significant potential for application in protecting metals from corrosion in industrial settings (Khaled, 2003); (Popova, Christov, & Deligeorgiev, 2003).

Antiviral Activity

Benzimidazole nucleosides, closely related to this compound, have shown potent inhibitory effects against human cytomegalovirus (HCMV) replication. This is evidenced by the synthesis and evaluation of various benzimidazole derivatives, which have highlighted the potential of these compounds in treating viral infections resistant to standard antiviral therapies. The mechanism of action is often through inhibition of viral replication or interaction with viral proteins, offering a novel approach to antiviral treatment (Biron et al., 2002); (Townsend et al., 1995).

Enzyme Inhibition and Alternative Energy Pathways in Parasites

Research into benzimidazole derivatives, including those similar to this compound, has extended into the realm of parasitology, where their effects on the alternative energetic pathways of parasites have been explored. For instance, certain benzimidazole derivatives have been shown to affect the metabolic processes in parasites, indicating their potential as antiparasitic agents. This includes the inhibition of specific enzymes or the alteration of metabolic pathways, which can lead to the development of new treatments for parasitic infections (Fraga et al., 2015).

Safety and Hazards

According to the safety data sheet, it is recommended to avoid breathing mist, gas, or vapors of 6-Iodo-1H-indazole;hydrochloride . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Imidazole and its derivatives have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research may focus on synthesizing new imidazole derivatives and exploring their potential therapeutic applications .

Properties

IUPAC Name

6-iodo-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHROVIVJVKSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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